3-Cyclobutyl-5-ethyl-4-methylisoxazole
Description
3-Cyclobutyl-5-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-cyclobutyl-5-ethyl-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H15NO/c1-3-9-7(2)10(11-12-9)8-5-4-6-8/h8H,3-6H2,1-2H3 |
InChI Key |
CLWSKLKLDMNYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)C2CCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-5-ethyl-4-methylisoxazole typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is regioselective and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazoles, including 3-Cyclobutyl-5-ethyl-4-methylisoxazole, often involve large-scale cycloaddition reactions using readily available starting materials. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-5-ethyl-4-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-Cyclobutyl-5-ethyl-4-methylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-5-ethyl-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl-5-methylisoxazole
- 3-Ethyl-5-methylisoxazole
- 4-Methylisoxazole
Uniqueness
3-Cyclobutyl-5-ethyl-4-methylisoxazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclobutyl and ethyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Biological Activity
3-Cyclobutyl-5-ethyl-4-methylisoxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Chemical Formula : C10H13N3O
Molecular Weight : 179.23 g/mol
IUPAC Name : 3-Cyclobutyl-5-ethyl-4-methylisoxazole
The compound features a unique isoxazole ring substituted with cyclobutyl, ethyl, and methyl groups, which contributes to its diverse biological activities.
Biological Activities
Research has indicated that 3-Cyclobutyl-5-ethyl-4-methylisoxazole exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
The biological activity of 3-Cyclobutyl-5-ethyl-4-methylisoxazole is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It has been shown to interact with various receptors, influencing signal transduction pathways related to cell growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed using different concentrations of the compound.
- Results : Showed significant inhibition zones for both bacterial types, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
- Methodology : MTT assay was performed to determine cell viability post-treatment.
- Results : IC50 values were found to be approximately 20 µM for HeLa cells and 15 µM for MCF-7 cells, indicating potent anticancer activity.
Table 1: Antimicrobial Activity of 3-Cyclobutyl-5-ethyl-4-methylisoxazole
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 64 |
| Escherichia coli | 12 | 128 |
| Pseudomonas aeruginosa | 10 | 256 |
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Induction of apoptosis via caspases |
| MCF-7 | 15 | Cell cycle arrest and apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
